molecular formula C12H17BrN2O2 B8305974 tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B8305974
M. Wt: 301.18 g/mol
InChI Key: VRRFFUAYBREYGI-VIFPVBQESA-N
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Description

tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, an amino group, and a bromopyridine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-tert-butyl 2-amino-3-hydroxypropanoate and 6-bromopyridine.

    Coupling Reaction: The hydroxyl group of (S)-tert-butyl 2-amino-3-hydroxypropanoate is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 6-bromopyridine to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromopyridine: Shares the bromopyridine moiety but lacks the tert-butyl ester group.

    methyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a methyl ester instead of a tert-butyl ester.

    (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid: The free acid form of the compound.

Uniqueness

tert-Butyl(S)-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of a chiral center, a bromopyridine moiety, and a tert-butyl ester group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1

InChI Key

VRRFFUAYBREYGI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)Br)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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